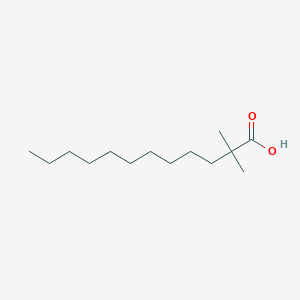

2,2-dimethyldodecanoic Acid

Description

2,2-Dimethyldodecanoic acid (α,α-dimethyldodecanoic acid) is a branched-chain fatty acid with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.37 g/mol . It is characterized by two methyl groups attached to the second carbon of a dodecanoic acid backbone. Key physicochemical properties include:

Properties

IUPAC Name |

2,2-dimethyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMAZGHRQYFPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401390 | |

| Record name | 2,2-dimethyldodecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2874-73-9 | |

| Record name | 2,2-Dimethyldodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2874-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethyldodecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyldodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyldodecanoic acid typically involves the alkylation of dodecanoic acid. One common method is the Friedel-Crafts alkylation, where dodecanoic acid is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyldodecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl groups on the second carbon can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Dimethyldodecanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.

Medicine: Research has shown its potential as a therapeutic agent for neurological disorders and diabetes due to its ability to modulate mitochondrial membranes and enhance insulin sensitivity.

Industry: It is used in the production of surfactants, emulsifiers, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-dimethyldodecanoic acid involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and metabolic pathways. In the context of its therapeutic potential, this compound has been shown to enhance insulin sensitivity by modulating mitochondrial function, thereby improving glucose tolerance.

Biological Activity

2,2-Dimethyldodecanoic acid, a branched-chain fatty acid, has garnered attention in recent years for its potential biological activities. This compound is part of the medium-chain fatty acids (MCFAs) family, which are known for their diverse physiological effects. This article explores the biological activity of this compound, focusing on its neuroprotective effects, antimicrobial properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by its branched structure, which differentiates it from straight-chain fatty acids. Its molecular formula is C14H28O2, and it features two methyl groups attached to the second carbon of a dodecanoic acid chain. This structural modification influences its solubility and biological interactions.

Case Study: Decanoic Acid and Epilepsy

A study conducted on rat hippocampal slices demonstrated that decanoic acid effectively inhibited excitatory neurotransmission, leading to reduced epileptiform activity. This finding supports the hypothesis that MCFAs can serve as therapeutic agents for epilepsy management . Although specific data on this compound is lacking, its structural relationship with decanoic acid warrants further investigation into its neuroprotective capabilities.

Antimicrobial Activity

The antimicrobial properties of fatty acids have been well-documented. Studies indicate that various saturated and unsaturated fatty acids can disrupt bacterial cell membranes, leading to cell death. For instance, lauric acid and myristic acid have shown considerable efficacy against bacteria such as Bacillus megaterium and Pseudomonas phaseolicola .

While specific research on this compound's antimicrobial effects is sparse, its classification as a fatty acid suggests it may possess similar properties. The disruption of microbial membranes by fatty acids occurs through mechanisms such as altering membrane fluidity and integrity.

Potential Applications

Given its structural characteristics and the biological activities observed in related compounds, this compound could have several applications:

- Neuroprotective Agent : Further research could establish its role in preventing neurodegenerative diseases or managing epilepsy.

- Antimicrobial Agent : Its potential to inhibit bacterial growth could be explored in developing new antibacterial treatments.

- Food Industry : As a food additive or preservative due to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5-Dimethyldodecanoic Acid

- Structure: Methyl groups at C3 and C5 positions of dodecanoic acid (molecular formula C₁₄H₂₈O₂) .

- Physicochemical Properties: Exhibits stereoisomerism (four possible diastereomers), with the anti-isomer (3R,5S) identified as the bioactive pheromone in Prionus californicus beetles . Synthesized non-stereoselectively via copper-catalyzed conjugate addition, yielding a mixture of isomers .

- Biological Role: Acts as a female-produced sex pheromone for cerambycid beetles, attracting males in field trials . Field efficacy: Traps baited with synthetic 3,5-dimethyldodecanoic acid captured 3.5 ± 0.34 males per trap/day compared to zero in controls . No antagonism observed from non-natural stereoisomers, simplifying commercial synthesis .

2,5-Dimethyldodecanoic Acid

- Structure : Methyl groups at C2 and C5 positions .

- Biological Activity: Produced by cyanobacterium Lyngbya aestuarii; exhibits herbicidal activity against Lemna minor (duckweed) at concentrations as low as 200 ng/mL . Mechanism: Disrupts plasma membranes, leading to cellular lysis .

2-Methyldodecanoic Acid

- Structure : Single methyl group at C2 (molecular formula C₁₃H₂₆O₂ , molecular weight 214.35 g/mol ) .

- Applications: Used in pharmaceutical synthesis, particularly for antibiotics and anti-inflammatory agents .

2-Hydroxydodecanoic Acid

- Structure : Hydroxyl group at C2 instead of methyl .

- Properties: Higher polarity compared to methyl-substituted analogs, influencing solubility and reactivity . Limited bioactivity data in the provided evidence.

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,2-dimethyldodecanoic acid, and how are these properties experimentally determined?

- Answer: Key properties include a molecular weight of 228.37 g/mol, solubility in water (0.027 g/L at 25°C), density (~0.898 g/cm³ at 20°C), and melting point (27°C). These are determined via gravimetric analysis (solubility), densitometry, differential scanning calorimetry (melting point), and mass spectrometry (molecular weight). Solubility can also be validated using reverse-phase HPLC with standardized calibration curves .

Q. What synthetic methodologies are applicable for producing branched-chain fatty acids like this compound?

- Answer: While direct synthesis methods for this compound are less documented, analogous approaches for branched fatty acids (e.g., 3,5-dimethyldodecanoic acid) involve copper-catalyzed asymmetric conjugate addition of alkyl-magnesium bromides to α,β-unsaturated esters. Stereoisomer separation is achieved using GC with achiral columns (e.g., DB-5), where diastereomers elute as distinct peaks .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

- Answer: Gas chromatography-mass spectrometry (GC-MS) is critical for structural confirmation. Key fragments (e.g., m/z 87 and 129) indicate methyl branching. Purity is assessed via high-resolution GC with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy. Kovats retention indices are compared against synthetic standards to validate identity .

Advanced Research Questions

Q. What experimental strategies are used to resolve and characterize stereoisomers of branched fatty acids like this compound?

- Answer: For compounds with multiple chiral centers (e.g., 3,5-dimethyldodecanoic acid), stereoisomers are resolved using achiral GC columns, which separate diastereomers (e.g., syn vs. anti). Absolute configuration determination may require stereoselective synthesis combined with bioassays. For example, field trials with enantiomer-specific lures can indirectly identify bioactive configurations .

Q. How does the branching position (e.g., 2,2- vs. 3,5-dimethyl) influence the biological activity of dodecanoic acid derivatives in ecological systems?

- Answer: Branching position affects volatility, receptor binding, and species specificity. For Cerambycid beetles, 3,5-dimethyl derivatives act as pheromones, while 2,2-dimethyl analogs may lack bioactivity due to steric hindrance. Comparative studies using electrophysiological assays (e.g., electroantennography) and field traps with structural analogs can elucidate structure-activity relationships .

Q. What methodologies optimize the use of this compound as a reference compound in ecological or biochemical studies?

- Answer: In pheromone research, synthetic analogs are deployed in controlled field experiments using cross-vane traps. Dose-response curves and temporal release rates (via solid-phase microextraction) are analyzed to assess attraction efficacy. Statistical tools like Friedman’s test account for heteroscedasticity in field data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.